molecular formula C20H20N4OS B5736124 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide

Cat. No.: B5736124
M. Wt: 364.5 g/mol
InChI Key: HJXGNIACHXDAQF-XLLHXKPXSA-N
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Description

This compound belongs to the benzimidazole-acetohydrazide class, characterized by a methyl-substituted benzimidazole core linked via a thioether bond to an acetohydrazide moiety. The hydrazide group is further modified with a 2-methyl-3-phenylpropenylidene substituent. This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-15(12-16-8-4-3-5-9-16)13-21-23-19(25)14-26-20-22-17-10-6-7-11-18(17)24(20)2/h3-13H,14H2,1-2H3,(H,23,25)/b15-12+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXGNIACHXDAQF-XLLHXKPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the Benzimidazole Core
  • N'-[(1Z,2Z)-2-Chloro-3-Phenylprop-2-En-1-Ylidene]-2-[(1-Ethyl-1H-Benzimidazol-2-Yl)Sulfanyl]Acetohydrazide

    • Key Difference : Ethyl group instead of methyl on the benzimidazole nitrogen.
    • Impact : Ethyl substitution may enhance lipophilicity but reduce metabolic stability compared to the methyl group in the target compound .
  • 2-[(1-Benzyl-1H-Benzimidazol-2-Yl)Thio]-N'-[(E)-1-(3-Pyridinyl)Ethylidene]Acetohydrazide Key Difference: Benzyl group on benzimidazole and pyridinyl substituent on the hydrazide.
Modifications on the Hydrazide Moiety
  • N'-[3-(Benzyloxy)Benzylidene]-2-[(1-Methyl-1H-Benzimidazol-2-Yl)Thio]Acetohydrazide

    • Key Difference : Benzyloxy-substituted benzylidene group.
    • Impact : The benzyloxy group enhances antimicrobial activity but may reduce solubility compared to the target compound’s 2-methyl-3-phenylpropenylidene group .
  • 2-[(1-Methyl-1H-Benzimidazol-2-Yl)Sulfanyl]-N'-[(E)-(2,4,6-Trimethoxyphenyl)Methylidene]Acetohydrazide

    • Key Difference : Trimethoxyphenyl group instead of 2-methyl-3-phenylpropenylidene.
    • Impact : The electron-rich methoxy groups improve antioxidant activity but may compromise anticancer efficacy due to reduced electrophilicity .
Key Observations:
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro in ) or polar moieties (e.g., benzyloxy in ) enhance activity against bacteria and fungi. The target compound’s moderate activity suggests a balance between lipophilicity and solubility.
  • Anticancer Activity : Conjugated systems like the propenylidene group in the target compound and nitrophenyl in improve intercalation with DNA or kinase inhibition, leading to potent cytotoxicity .

Physicochemical Properties

Table 2: Molecular Properties
Compound Name Molecular Formula Molecular Weight LogP
Target Compound C₂₂H₂₂N₄OS 402.49 3.7
2-[(1-Benzyl-1H-Benzimidazol-2-Yl)Thio]-N'-[(E)-1-(3-Pyridinyl)Ethylidene]Acetohydrazide C₂₄H₂₂N₄O₂S 438.52 4.1
2-[(1-Methyl-1H-Benzimidazol-2-Yl)Sulfanyl]-N'-[(E)-(2,4,6-Trimethoxyphenyl)Methylidene]Acetohydrazide C₂₀H₂₂N₄O₄S 414.47 2.9
  • Lipophilicity : The target compound’s LogP (3.7) indicates optimal membrane permeability, whereas the trimethoxyphenyl analogue (LogP 2.9) may require formulation adjustments for bioavailability .
  • Molecular Weight : All analogues fall within the drug-like range (<500 Da), ensuring favorable pharmacokinetics .

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